molecular formula C13H12F3NO4 B12238499 5-Oxo-1-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine-3-carboxylic acid

5-Oxo-1-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine-3-carboxylic acid

Cat. No.: B12238499
M. Wt: 303.23 g/mol
InChI Key: QJBGSSWLBRLZIT-UHFFFAOYSA-N
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Description

5-Oxo-1-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine-3-carboxylic acid is a compound with the molecular formula C12H10F3NO4. It is also known by other names such as 2-Oxo-1-(4-trifluoromethoxyphenyl)pyrrolidine-4-carboxylic acid . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a trifluoromethoxyphenyl group, which contributes to its unique chemical properties.

Preparation Methods

One common synthetic route includes the reaction of a suitable pyrrolidine precursor with a trifluoromethoxybenzyl halide under basic conditions . The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and bases like sodium hydride or potassium carbonate. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-Oxo-1-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Oxo-1-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Oxo-1-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethoxy group enhances its binding affinity and selectivity towards certain targets, contributing to its unique pharmacological profile .

Comparison with Similar Compounds

5-Oxo-1-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H12F3NO4

Molecular Weight

303.23 g/mol

IUPAC Name

5-oxo-1-[[4-(trifluoromethoxy)phenyl]methyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C13H12F3NO4/c14-13(15,16)21-10-3-1-8(2-4-10)6-17-7-9(12(19)20)5-11(17)18/h1-4,9H,5-7H2,(H,19,20)

InChI Key

QJBGSSWLBRLZIT-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CC=C(C=C2)OC(F)(F)F)C(=O)O

Origin of Product

United States

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